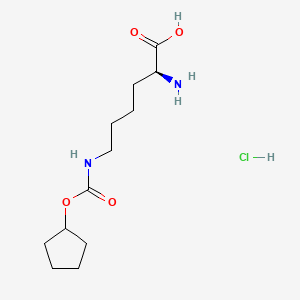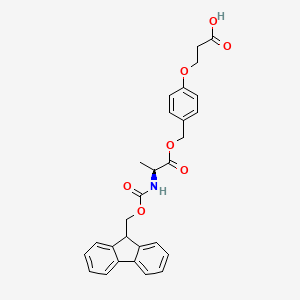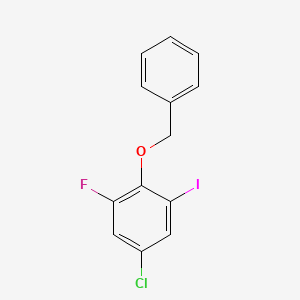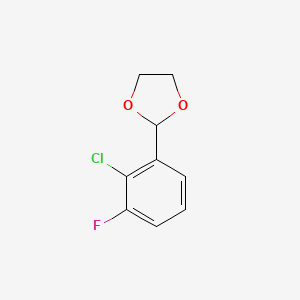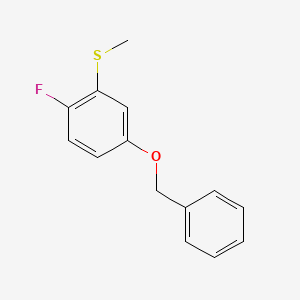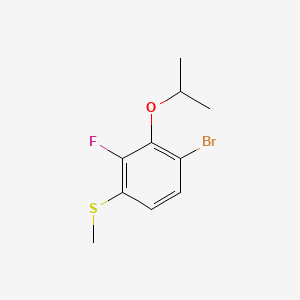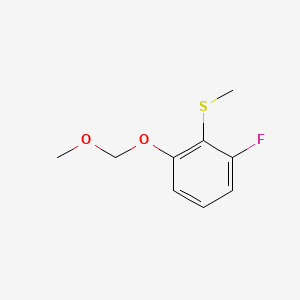
(2-Fluoro-6-(methoxymethoxy)phenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Fluoro-6-(methoxymethoxy)phenyl)(methyl)sulfane” is a chemical compound with the CAS Number: 1378573-53-5 . It has a molecular weight of 172.22 and its IUPAC name is 1-fluoro-3-methoxy-2-(methylsulfanyl)benzene . The compound is stored at temperatures between 2-8°C and is in liquid form .
Molecular Structure Analysis
The InChI code for “(2-Fluoro-6-(methoxymethoxy)phenyl)(methyl)sulfane” is 1S/C8H9FOS/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“(2-Fluoro-6-(methoxymethoxy)phenyl)(methyl)sulfane” is a liquid at room temperature . It has a molecular weight of 172.22 . The compound should be stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Drug Development
This compound has potential applications in drug development due to its structural characteristics. It can be used as a building block in the synthesis of various pharmaceutical compounds. For instance, derivatives of this compound have been explored for their interactions with biological targets such as Mitogen-activated Protein Kinase 8 in humans .
Chemical Research
In chemical research, this compound serves as a versatile reagent. Its ability to introduce a methylsulfane group into other molecules makes it valuable for creating new chemical entities with potential applications in medicinal chemistry and materials science .
Biological Studies
The compound’s unique structure allows for the study of fluorine’s effects on biological systems. Fluorine atoms can significantly alter the biological activity of molecules, making this compound useful for probing the role of fluorine in biological processes .
Synthetic Chemistry
As a synthetic intermediate, this compound is used to construct more complex molecules. Its methoxymethoxy and fluoro groups are particularly useful for creating targeted modifications in other compounds, which is essential for the development of new synthetic routes .
Material Science
In material science, the compound can be used to modify the properties of materials. For example, introducing sulfur-containing groups can enhance the thermal stability or alter the electronic properties of materials .
Analytical Chemistry
This compound can be used as a standard or reference in analytical chemistry to calibrate instruments or validate analytical methods, especially in mass spectrometry or chromatography applications .
Pharmacokinetics
Researchers can use this compound to study its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these properties is crucial for the development of new drugs .
Toxicology
The compound can also be used in toxicological studies to understand its toxicity profile, which is important for assessing the safety of new chemical entities before they are further developed into therapeutic agents .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements are P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305, P351, P338).
Eigenschaften
IUPAC Name |
1-fluoro-3-(methoxymethoxy)-2-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2S/c1-11-6-12-8-5-3-4-7(10)9(8)13-2/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUYRIOPEKYEQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C(=CC=C1)F)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-6-(methoxymethoxy)phenyl)(methyl)sulfane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Fmoc-L-Ser[Psi(Me,Me)Pro]-OH](/img/structure/B6286329.png)
